molecular formula C9H15N B14238358 4-Pentyn-1-amine, N-(2-methylpropylidene)- CAS No. 221655-55-6

4-Pentyn-1-amine, N-(2-methylpropylidene)-

Cat. No.: B14238358
CAS No.: 221655-55-6
M. Wt: 137.22 g/mol
InChI Key: LHFOBQMZIHZSDD-UHFFFAOYSA-N
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Description

4-Pentyn-1-amine, N-(2-methylpropylidene)- is an organic compound with the molecular formula C9H15N. It is a derivative of 4-Pentyn-1-amine, where the amine group is bonded to an isobutylidene group. This compound is known for its applications in various chemical reactions and research fields.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-Pentyn-1-amine, N-(2-methylpropylidene)- typically involves the reaction of 4-Pentyn-1-amine with isobutyraldehyde. The reaction is carried out under anhydrous conditions to prevent the formation of unwanted by-products. The reaction mixture is usually stirred at room temperature for several hours until the reaction is complete. The product is then purified using standard techniques such as distillation or chromatography.

Industrial Production Methods

In an industrial setting, the production of 4-Pentyn-1-amine, N-(2-methylpropylidene)- follows a similar synthetic route but on a larger scale. The reaction conditions are optimized to ensure maximum yield and purity. The use of continuous flow reactors and automated systems helps in maintaining consistent reaction conditions and improving the efficiency of the production process.

Chemical Reactions Analysis

Types of Reactions

4-Pentyn-1-amine, N-(2-methylpropylidene)- undergoes various types of chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding oximes or nitriles.

    Reduction: Reduction reactions can convert the compound into amines or other reduced forms.

    Substitution: The compound can participate in nucleophilic substitution reactions, where the amine group is replaced by other nucleophiles.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are commonly used.

    Substitution: Nucleophiles like halides, cyanides, and thiols are used in substitution reactions.

Major Products Formed

    Oxidation: Oximes, nitriles

    Reduction: Amines

    Substitution: Various substituted amines depending on the nucleophile used

Scientific Research Applications

4-Pentyn-1-amine, N-(2-methylpropylidene)- has a wide range of applications in scientific research:

    Chemistry: It is used as a building block in organic synthesis and in the preparation of various heterocyclic compounds.

    Biology: The compound is used in the study of enzyme mechanisms and as a probe in biochemical assays.

    Industry: The compound is used in the production of specialty chemicals and as an intermediate in the synthesis of agrochemicals and polymers.

Mechanism of Action

The mechanism of action of 4-Pentyn-1-amine, N-(2-methylpropylidene)- involves its interaction with various molecular targets and pathways. The compound can act as a nucleophile, participating in nucleophilic addition and substitution reactions. It can also form coordination complexes with metal ions, which can influence its reactivity and biological activity.

Comparison with Similar Compounds

Similar Compounds

  • 4-Pentyn-1-amine
  • 1-Amino-4-pentyne
  • 4-Pentynylamine
  • 5-Amino-1-pentyne

Uniqueness

4-Pentyn-1-amine, N-(2-methylpropylidene)- is unique due to the presence of the isobutylidene group, which imparts distinct chemical and physical properties. This structural feature allows the compound to participate in specific reactions that are not possible with its analogs. Additionally, the compound’s ability to form stable coordination complexes with metal ions makes it valuable in various research applications.

Properties

CAS No.

221655-55-6

Molecular Formula

C9H15N

Molecular Weight

137.22 g/mol

IUPAC Name

2-methyl-N-pent-4-ynylpropan-1-imine

InChI

InChI=1S/C9H15N/c1-4-5-6-7-10-8-9(2)3/h1,8-9H,5-7H2,2-3H3

InChI Key

LHFOBQMZIHZSDD-UHFFFAOYSA-N

Canonical SMILES

CC(C)C=NCCCC#C

Origin of Product

United States

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